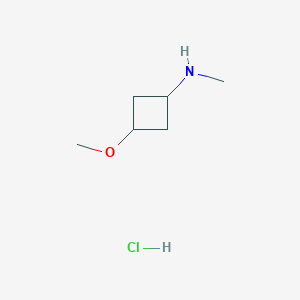

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Description

BenchChem offers high-quality 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-7-5-3-6(4-5)8-2;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSKHKPWUASZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and structural considerations of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride .

Executive Summary

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a specialized aliphatic amine building block used in medicinal chemistry. It serves as a conformational restrictor , often employed as a bioisostere for linear alkyl chains (e.g., propyl or butyl linkers) or saturated heterocycles (e.g., piperidine). The cyclobutane core introduces a defined vector orientation between the amine and the methoxy ether, which can optimize ligand-protein binding interactions while reducing rotational entropy penalties.

This guide covers the physicochemical properties, synthetic routes, stereochemical complexity (cis/trans isomerism), and handling protocols for this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride |

| Common Name | 3-Methoxy-N-methylcyclobutanamine HCl |

| CAS Number (Trans) | 2817369-17-6 (Representative for trans-isomer) |

| Molecular Formula | C₆H₁₃NO[1][2][3][4] · HCl |

| Molecular Weight | 115.17 g/mol (Free Base) / 151.63 g/mol (HCl Salt) |

| SMILES | CO[C@@H]1CC1.Cl (Trans isomer representation) |

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline solid | Hygroscopic salt form. |

| Melting Point | 145–165 °C (Broad range typical for isomers) | Depends heavily on cis/trans ratio. Pure isomers have sharper MPs. |

| Solubility | High in Water, MeOH, DMSO | Typical for low MW amine salts. |

| pKa (Conjugate Acid) | ~9.5 – 10.2 | Secondary aliphatic amine. slightly lower than acyclic analogs due to ring strain/inductive effects. |

| LogP | ~0.2 (Free Base) | Low lipophilicity; suitable for fragment-based drug discovery (FBDD). |

Structural Analysis: The "Pucker" Effect

The cyclobutane ring is not planar.[5][6][7] To relieve torsional strain (eclipsing interactions), the ring adopts a "puckered" or "butterfly" conformation. This has critical implications for stereochemistry.

Cis/Trans Isomerism

The 1,3-substitution pattern creates two distinct diastereomers:

-

Cis-isomer: The methoxy and methylamino groups are on the same face of the average ring plane. In the puckered conformation, this often places one substituent in a pseudo-equatorial position and the other in a pseudo-axial position (or both pseudo-equatorial in the di-equatorial conformer if accessible).

-

Trans-isomer: The groups are on opposite faces.[8] The trans isomer typically allows both substituents to adopt pseudo-equatorial positions, often making it thermodynamically more stable.

Medicinal Chemistry Implication: The distance between the ether oxygen and the amine nitrogen differs significantly between isomers.

-

Trans vector distance: ~5.5 Å (extended)

-

Cis vector distance: ~4.0 Å (folded)

Caption: Divergence of cis/trans isomers from the common ketone precursor. The trans-isomer is generally favored thermodynamically.

Synthetic Routes & Manufacturing

The most robust method for synthesizing 3-methoxy-N-methylcyclobutan-1-amine is via Reductive Amination of 3-methoxycyclobutanone. This approach avoids the use of hazardous alkylating agents and allows for some control over the diastereomeric ratio (dr).

Protocol: Reductive Amination (Standard)

Reagents:

-

Substrate: 3-Methoxycyclobutan-1-one

-

Amine Source: Methylamine hydrochloride (MeNH₂[3]·HCl)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Additive: Acetic Acid (AcOH) or Et₃N (to adjust pH to ~5-6)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-methoxycyclobutan-1-one (1.0 eq) in DCE. Add MeNH₂·HCl (1.2 eq) and Et₃N (1.0 eq) to free base the amine in situ. Stir for 30–60 minutes to establish the hemiaminal/imine equilibrium.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise. The mild nature of STAB minimizes the reduction of the ketone prior to imine formation.

-

Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Check for M+H = 116.1).

-

Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

-

Purification: The crude amine is often an oil. To isolate the HCl salt, dissolve the free base in diethyl ether and add 2M HCl in ether dropwise. The white precipitate is collected by filtration.

-

Note on Isomers: This method typically yields a mixture (e.g., 3:1 Trans:Cis). Separation requires preparative HPLC or fractional crystallization of the salt.

-

Alternative Route: Nucleophilic Substitution

An alternative route involves the displacement of a leaving group (mesylate/tosylate) on a cyclobutanol derivative, but this is less preferred due to competing elimination reactions common in strained rings.

Caption: Standard reductive amination workflow for converting the ketone to the target amine salt.

Analytical Characterization

Validating the identity of this compound requires specific attention to the NMR signals of the cyclobutane ring protons.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

NH (Amine): Broad singlet ~9.0 ppm (for HCl salt).

-

H-1 (Methine-N): Multiplet at 3.2 – 3.5 ppm. The splitting pattern distinguishes isomers (quintet-like for cis, more complex for trans).

-

H-3 (Methine-O): Multiplet at 3.8 – 4.0 ppm.

-

OCH₃: Sharp singlet at ~3.2 ppm.

-

NCH₃: Singlet (or doublet if coupling to NH is visible) at ~2.5 ppm.

-

Ring CH₂: Two sets of multiplets between 2.0 – 2.8 ppm. The cis isomer often shows greater magnetic non-equivalence between the pseudo-axial and pseudo-equatorial protons.

Mass Spectrometry[12]

-

ESI+: m/z = 116.1 [M+H]⁺.

-

Fragmentation: Loss of methoxy group (M-31) or methylamine fragment is common in high-energy collisions.

Handling, Safety, and Stability

Stability Profile

-

Hygroscopicity: As a secondary amine hydrochloride, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon).

-

Chemical Stability: Stable under standard laboratory conditions. The cyclobutane ring is strained (~26 kcal/mol) but kinetically stable to hydrolysis and oxidation. Avoid strong Lewis acids which might induce ring-opening or rearrangement.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. Amine salts can be irritating to mucous membranes.

References

-

Cyclobutanes in Drug Design

- Title: Cyclobutanes in Small-Molecule Drug Candid

- Source:Journal of Medicinal Chemistry (Review).

- Context: Discusses the "pucker" angle and bioisosteric utility of 1,3-disubstituted cyclobutanes.

-

URL:[Link]

-

Reductive Amination Methodology

-

Stereochemical Analysis

-

Chemical Vendor Data (Trans-Isomer)

Sources

- 1. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. CN102408346B - Preparation method of 4,5-dimethoxy-1-(methyl amino-methyl)-benzo-cyclobutane - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

Technical Guide: 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride (CAS 1803572-36-2)

PART 1: COMPOUND PROFILE & SIGNIFICANCE

Identity & Physicochemical Properties

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a high-value,

| Property | Data |

| CAS Number | 1803572-36-2 |

| Chemical Formula | |

| Molecular Weight | 151.63 g/mol (HCl salt); 115.17 g/mol (Free base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM |

| Acidity (pKa) | ~9.5–10.5 (Estimated for secondary amine) |

| LogP | ~0.3 (Low lipophilicity due to ether/amine polarity) |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

Strategic Utility in Medicinal Chemistry

This compound addresses a critical need in lead optimization: increasing metabolic stability without sacrificing polarity.

-

Conformational Locking: Unlike linear alkyl chains, the cyclobutane ring restricts the conformational space of the amine and methoxy groups, potentially reducing the entropic penalty upon binding to a protein target.

-

Metabolic Blocking: The cyclobutane ring is generally more resistant to oxidative metabolism (P450s) compared to cyclopentane or cyclohexane rings.

-

The "Magic Methyl" Effect: The N-methyl group often improves solubility and potency by filling small hydrophobic pockets in the binding site.

PART 2: SYNTHESIS & MANUFACTURING[2]

Retrosynthetic Analysis

The most robust route to CAS 1803572-36-2 is via reductive amination of the corresponding ketone. This approach allows for scale-up but introduces stereochemical complexity (cis/trans isomerism).

Experimental Protocol: Reductive Amination

Note: This protocol is adapted from standard procedures for 3-substituted cyclobutamines.

Reagents:

-

Starting Material: 3-Methoxycyclobutan-1-one (CAS 144690-86-0)

-

Amine Source: Methylamine (2.0 M in THF or MeOH)

-

Reductant: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride ($ \text{NaBH}_3\text{CN} $)

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with 3-methoxycyclobutan-1-one (1.0 eq) and DCM (10 V).

-

Add Methylamine (1.2–1.5 eq) and Acetic Acid (1.0 eq) to catalyze imine formation.

-

Stir at room temperature for 1–2 hours. Checkpoint: Monitor disappearance of ketone via TLC or LCMS.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (1.5 eq) portion-wise to control exotherm.

-

Allow to warm to room temperature and stir overnight (12–16 h).

-

-

Work-up:

-

Quench with saturated aqueous

. -

Extract with DCM (3x).

-

Dry organic layer over

and concentrate.[1]

-

-

Salt Formation (Critical for Stability):

-

Dissolve the crude oil (free base) in minimal diethyl ether or 1,4-dioxane.

-

Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

-

The hydrochloride salt precipitates immediately. Filter and wash with cold ether to remove non-basic impurities.

-

Stereochemical Control (Cis vs. Trans)

The reductive amination typically yields a mixture of cis and trans isomers (often ~3:1 to 1:1 ratio depending on the reductant).

-

Cis-isomer: Amine and Methoxy groups on the same side.

-

Trans-isomer: Amine and Methoxy groups on opposite sides.

-

Separation: If a pure isomer is required, the diastereomers can often be separated by preparative HPLC or by fractional crystallization of the HCl salt.

Figure 1: Synthetic pathway from the ketone precursor to the final hydrochloride salt.[2][1][3][4]

PART 3: STRUCTURAL ANALYSIS & DESIGN LOGIC

The "Puckered" Conformation

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This creates distinct pseudo-equatorial and pseudo-axial positions.

-

Implication: In the trans-isomer, both substituents (Methoxy and Methylamino) can adopt pseudo-equatorial positions, which is generally the lower energy state. This often makes the trans-isomer more thermodynamically stable and prevalent in equilibrium mixtures.

Bioisosteric Mapping

Researchers use CAS 1803572-36-2 to replace:

-

4-Methoxypiperidine: The cyclobutane analog is smaller, lowering molecular weight (MW) and often improving CNS penetration by reducing Topological Polar Surface Area (TPSA).

-

Linear Ethers: It rigidifies the chain, potentially locking the molecule in the bioactive conformation.

Figure 2: Logic for replacing piperidine rings with the cyclobutane scaffold to improve ligand efficiency.

PART 4: HANDLING & SAFETY

Stability

-

Hygroscopicity: As a secondary amine hydrochloride, the compound is hygroscopic. Store in a desiccator or under inert atmosphere (Nitrogen/Argon).

-

Shelf-life: Stable for >2 years at -20°C if kept dry.

-

Reactivity: Avoid strong oxidizing agents. The free base is volatile; handle the salt form whenever possible to prevent mass loss.

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.

References

-

Cyclobutanes in Medicinal Chemistry: Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[5] Link

-

Synthesis of 3-Substituted Cyclobutamines: Preparation of 3-alkoxycyclobutanamines via reductive amination. (General methodology referenced in WO2013134298). Link

-

Conformational Analysis: Wiberg, K. B. (1986). The structure and energetics of cyclobutane. Journal of the American Chemical Society. Link

- Enamine Building Blocks:3-Methoxy-N-methylcyclobutan-1-amine hydrochloride product entry. Enamine.

Sources

- 1. commonorganicchemistry.com [commonorganicchemistry.com]

- 2. CN104557573B - The preparation method of (1S) 4,5 dimethoxy 1 [(methylamino) methyl] benzocyclobutane hydrochloride - Google Patents [patents.google.com]

- 3. ikm.org.my [ikm.org.my]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Synthesis of 3-Methoxy-N-methylcyclobutan-1-amine HCl

This guide details the synthesis of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride , a high-value alicyclic amine building block often employed in medicinal chemistry to modulate lipophilicity and metabolic stability in drug candidates.

This protocol utilizes a reductive amination strategy, chosen for its scalability, functional group tolerance, and avoidance of highly reactive alkylating agents.

Part 1: Strategic Analysis & Retrosynthesis

The Synthetic Challenge

The target molecule contains a cyclobutane ring with 1,3-disubstitution. The primary challenges are:

-

Ring Strain: The cyclobutane core (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or nucleophilic conditions.

-

Stereochemistry: The 1,3-substitution pattern generates cis and trans diastereomers. Reductive amination typically yields a mixture (dr ~ 3:1 to 1:1) that requires rigorous separation.

-

Volatility: The free base is a low-molecular-weight amine and likely volatile; handling as the hydrochloride salt is mandatory for stability and isolation.

Retrosynthetic Pathway

We employ a Direct Reductive Amination approach.

-

Precursor: 3-Methoxycyclobutan-1-one.

-

Amine Source: Methylamine (THF solution or HCl salt).

-

Reductant: Sodium Triacetoxyborohydride (STAB). Why? STAB is milder than NaCNBH3 and does not produce toxic cyanide byproducts, making it safer for GMP workflows.

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Quality Attribute |

| 3-Methoxycyclobutan-1-one | 1.0 | SM | Purity >97% (GC) |

| Methylamine (2M in THF) | 1.2 - 1.5 | Amine | Anhydrous; avoid aqueous solutions to prevent ketone hydration. |

| NaBH(OAc)3 | 1.5 | Reductant | Freshly opened; moisture sensitive. |

| Acetic Acid (AcOH) | 1.0 | Catalyst | Glacial; promotes iminium formation. |

| Dichloromethane (DCM) | Solvent | 10-15 vol | Anhydrous (prevent hydrolysis). |

| HCl (4M in Dioxane) | 2.0 | Salt Form. | Titrated concentration.[1][2] |

Step-by-Step Methodology

Phase A: Reductive Amination (The "One-Pot" Procedure)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Charge the flask with 3-Methoxycyclobutan-1-one (1.0 equiv) and anhydrous DCM (10 volumes).

-

Amine Addition: Cool the solution to 0 °C. Add Methylamine (2M in THF) (1.2 equiv) dropwise.

-

Activation: Add Acetic Acid (1.0 equiv). Stir at 0 °C for 30 minutes to ensure imine/iminium formation.

-

Scientist's Note: Do not skip this equilibration. Adding the reductant too early can reduce the ketone directly to the alcohol (3-methoxycyclobutanol), a difficult-to-remove impurity.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

-

Reaction: Remove the ice bath and allow the slurry to warm to room temperature (20–25 °C). Stir for 12–16 hours.

-

Monitoring: Check reaction progress via LCMS (ESI+). Look for the disappearance of the ketone (no UV, but visible on TLC with stain) and appearance of the product mass [M+H]+ = 116.1.

-

Phase B: Workup & Free Base Isolation

-

Quench: Cool to 0 °C. Slowly quench with saturated aqueous NaHCO3 (10 volumes). Caution: Gas evolution (CO2).

-

Extraction: Separate layers. Extract the aqueous phase with DCM (3 x 5 volumes).

-

Drying: Combine organic layers, dry over anhydrous Na2SO4, and filter.

-

Concentration: Carefully concentrate in vacuo at low temperature (<30 °C).

-

Warning: The free base is volatile. Do not apply high vacuum for extended periods.

-

Phase C: Salt Formation & Purification

-

Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether or MTBE (5 volumes).

-

Precipitation: Cool to 0 °C. Add 4M HCl in Dioxane (1.2 equiv) dropwise with vigorous stirring. A white precipitate should form immediately.

-

Isolation: Filter the solid under a nitrogen blanket (hygroscopic). Wash with cold ether.

-

Isomer Management (Purification):

-

The crude salt is likely a mixture of cis and trans isomers.

-

Recrystallization: Dissolve in hot Isopropanol (IPA) and add Ethanol dropwise until cloudy. Cool slowly to 4 °C. This typically enriches the thermodynamically stable isomer (often trans in 1,3-systems, though solvent dependent).

-

Chromatography (Alternative): If separation is required at the free base stage, use silica gel with 5-10% MeOH in DCM + 1% NH4OH.

-

Part 3: Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for the synthesis, specifically highlighting the critical control points (CCPs) for impurity management.

Figure 2: Process flow diagram highlighting the critical pH control point and volatility risk.

Part 4: Analytical Validation & Data

Expected Analytical Data

-

Appearance: White to off-white hygroscopic solid.

-

1H NMR (400 MHz, D2O):

- 3.8–4.0 (m, 1H, CH-N)

- 3.6–3.7 (m, 1H, CH-O)

- 3.2 (s, 3H, O-CH3)

- 2.6 (s, 3H, N-CH3)

- 2.4–1.9 (m, 4H, Cyclobutane-CH2)

-

Note: Distinct chemical shifts for the ring protons will differentiate cis and trans isomers. The cis isomer often displays more complex splitting due to 1,3-diaxial-like interactions.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of free base | Avoid high vacuum; form HCl salt immediately after workup. |

| Alcohol Impurity | Direct ketone reduction | Increase imine formation time (Step A4) before adding STAB. |

| Gummy Solid | Hygroscopic salt | Dry under high vacuum with P2O5; recrystallize from anhydrous solvents. |

| Incomplete Reaction | Wet reagents | STAB decomposes in water. Use fresh reagent and anhydrous DCM. |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404. Link

-

Mellor, J. M., et al. "Stereoselectivity in the Reductive Amination of Cyclanones." Tetrahedron, vol. 51, no. 22, 1995, pp. 6115-6132. Link

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. ijpbs.com [ijpbs.com]

An In-depth Technical Guide to 3-Methoxy-N-methylcyclobutan-1-amine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride, a key building block for medicinal chemistry and drug development. The document delves into the molecule's structural attributes, physicochemical properties, and strategic importance in the design of novel therapeutics. A plausible, well-referenced synthetic pathway and detailed protocols for analytical characterization are presented. The guide elucidates the synergistic roles of the conformationally constrained cyclobutane core and the electronically significant methoxy group in modulating pharmacokinetic and pharmacodynamic properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Emerging Role of Substituted Cyclobutanes in Medicinal Chemistry

The modern drug discovery landscape is characterized by a continuous search for novel molecular scaffolds that can confer improved efficacy, selectivity, and pharmacokinetic profiles.[1] While traditionally, aromatic rings have dominated as core structures, there is a growing appreciation for the unique advantages offered by small, strained ring systems.[2] Among these, the cyclobutane motif has emerged as a particularly valuable scaffold.[3][4]

The puckered, three-dimensional nature of the cyclobutane ring provides a level of conformational rigidity that is highly sought after in rational drug design.[5] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[3] Unlike unsaturated rings, the cyclobutane core is chemically inert and does not significantly alter the electronic properties of appended functional groups, allowing for fine-tuning of a molecule's properties.[5]

This guide focuses on a specific, highly functionalized derivative: 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride. This molecule incorporates three key features of interest to the medicinal chemist:

-

A cyclobutane core to explore novel chemical space and enforce specific vectoral orientations of substituents.

-

A secondary amine (as a stable hydrochloride salt) that serves as a crucial handle for synthetic elaboration, enabling its incorporation into larger molecules via reactions like amide bond formation.

-

A methoxy group , a versatile substituent known to improve physicochemical properties and explore protein binding pockets.[6][7][8]

This combination makes 3-Methoxy-N-methylcyclobutan-1-amine a strategic building block for generating libraries of drug candidates, particularly for complex targets such as kinases and central nervous system (CNS) receptors.[9]

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecular structure of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is characterized by a four-membered carbocyclic ring. The cyclobutane ring is not planar and exists in a puckered conformation, which can be influenced by the nature and orientation of its substituents.[10] The presence of substituents at the 1 and 3 positions allows for the existence of cis and trans stereoisomers, each presenting a distinct three-dimensional arrangement of functional groups. This stereochemical diversity is a powerful tool for probing the topology of protein binding sites.

The N-methyl group increases the basicity of the amine compared to its primary amine counterpart and introduces steric bulk, which can influence binding interactions and metabolic stability.[11] The methoxy group is particularly noteworthy; it is a non-lipophilic substituent that can act as a hydrogen bond acceptor and modulate the electronic environment of the molecule.[7][12] Its presence can enhance solubility and permeability, key components of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[6]

Physicochemical Data

The physicochemical properties of 3-Methoxy-N-methylcyclobutan-1-amine are critical for its handling, formulation, and behavior in biological systems. The hydrochloride salt form significantly enhances its water solubility and stability compared to the free base.

| Property | Predicted Value | Source & Rationale |

| Molecular Formula | C₆H₁₄ClNO | - |

| Molecular Weight | 151.63 g/mol | - |

| XLogP3-AA | ~0.5 - 1.0 | Estimated based on similar structures on PubChem.[13][14] The value suggests a favorable balance of lipophilicity for drug-likeness. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Calculated for the free base. This low TPSA is indicative of good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 2 (as ammonium) | The protonated amine is a strong hydrogen bond donor. |

| Hydrogen Bond Acceptors | 1 (methoxy oxygen) | The methoxy group can engage in hydrogen bonding, improving interactions with biological targets.[7] |

| pKa | ~9.5 - 10.5 | Estimated for the secondary ammonium ion, typical for acyclic secondary amines. This ensures it is protonated at physiological pH. |

| Appearance | White to off-white solid | Typical for hydrochloride salts of small organic amines.[15] |

| Solubility | High in water | The hydrochloride salt form confers significant aqueous solubility. |

Note: The values in this table are estimates based on computational models and data from structurally related compounds. Experimental verification is recommended.

Synthesis and Elaboration

Retrosynthetic Analysis and Proposed Synthesis

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a two-step procedure starting from 3-methoxycyclobutanone. The causality behind experimental choices is to ensure high conversion and a stable final product.

Step 1: Reductive Amination to form 3-Methoxy-N-methylcyclobutan-1-amine (Free Base)

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxycyclobutanone (1.0 eq) and methanol (5 mL per mmol of ketone).

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Add a solution of methylamine (2.0 eq, typically as a solution in THF or ethanol) dropwise. Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the corresponding imine/enamine intermediate. Rationale: Using an excess of the amine drives the equilibrium towards imine formation.

-

Reduction: Cool the mixture again to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Rationale: NaBH₄ is a mild reducing agent suitable for reducing imines in the presence of an ester or ether. Portion-wise addition controls the exothermic reaction.

-

Workup: After stirring at room temperature for 12 hours, quench the reaction by the slow addition of water (10 mL). Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add ethyl acetate (20 mL) and a 1M NaOH solution (10 mL) to the aqueous residue. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL). Rationale: Basifying the solution ensures the product is in its free base form, which is soluble in the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel if necessary.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified 3-Methoxy-N-methylcyclobutan-1-amine free base in diethyl ether or ethyl acetate (10 mL).

-

Precipitation: Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Rationale: The hydrochloride salt is typically insoluble in non-polar organic solvents, allowing for easy isolation.

-

Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride.

Caption: Synthetic workflow diagram.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. The puckered nature of the cyclobutane ring can lead to complex splitting patterns due to the non-equivalence of axial and equatorial protons.[16]

-

¹H NMR (Predicted):

-

δ 3.5-4.0 ppm (m, 1H): The proton on the carbon bearing the methoxy group (CH-OCH₃).

-

δ 3.3-3.8 ppm (m, 1H): The proton on the carbon bearing the amine group (CH-NHCH₃).

-

δ 3.2-3.3 ppm (s, 3H): The singlet corresponding to the methoxy group protons (OCH₃).

-

δ 2.5-2.7 ppm (s, 3H): The singlet for the N-methyl group protons (NHCH₃).

-

δ 1.8-2.5 ppm (m, 4H): The methylene protons on the cyclobutane ring, likely appearing as complex multiplets.

-

δ 9.0-10.0 ppm (broad s, 2H): The protons of the ammonium group (-NH₂⁺-), which may exchange with solvent.

-

-

¹³C NMR (Predicted):

-

δ ~75 ppm: The carbon attached to the methoxy group.

-

δ ~58 ppm: The carbon attached to the amine group.

-

δ ~56 ppm: The methoxy carbon.

-

δ ~34 ppm: The N-methyl carbon.

-

δ ~30 ppm: The methylene carbons of the cyclobutane ring.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For amines, a key fragmentation is alpha-cleavage.[17][18]

-

Expected M+H⁺: 130.12 (for the free base).

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Loss of a methyl radical from the N-methyl group is less likely. The most probable alpha-cleavage is the breaking of a C-C bond in the ring adjacent to the amine, leading to a resonance-stabilized iminium ion.

-

Loss of Methoxy Group: Fragmentation involving the loss of a methoxy radical (·OCH₃) or methanol (CH₃OH) is also plausible.

-

Caption: Analytical characterization workflow.

Applications in Drug Discovery

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a valuable building block used to construct more complex drug candidates. Its utility stems from the ability to systematically modify lead compounds to improve their pharmacological properties.

Scaffold for Library Synthesis

The primary amine functionality (after deprotection from its salt form) is an excellent nucleophile for a variety of coupling reactions. A common application is in the synthesis of amide libraries.

Representative Protocol: Amide Coupling with a Carboxylic Acid

-

Setup: In a flask, dissolve a carboxylic acid of interest (1.0 eq), 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride (1.1 eq), and a peptide coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent like DMF.

-

Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq), to the mixture. The base serves to deprotonate the amine hydrochloride and the carboxylic acid, facilitating the reaction.

-

Coupling: Stir the reaction at room temperature for 4-12 hours.

-

Workup and Purification: The reaction is typically worked up by diluting with water and extracting with an organic solvent. The final amide product is then purified by chromatography.

This workflow allows for the rapid generation of a diverse set of molecules, where the cyclobutane moiety can explore new regions of a protein's binding pocket, potentially identifying novel and potent interactions.

Strategic Rationale in Lead Optimization

-

Improving Metabolic Stability: The N-methyl group can protect the amine from certain metabolic pathways. However, the methoxy group can be a site of O-demethylation.[6] The rigid cyclobutane scaffold can position the methoxy group away from metabolic enzymes, potentially improving its stability compared to a more flexible alkyl chain.

-

Enhancing Potency and Selectivity: The defined three-dimensional structure of the cyclobutane ring can lock a molecule into a bioactive conformation, improving binding affinity. By synthesizing and testing both cis and trans isomers, researchers can gain valuable structure-activity relationship (SAR) data.[16]

-

Tuning Physicochemical Properties: Incorporating this scaffold can be a strategy to reduce the lipophilicity of a lead compound while exploring new binding interactions, thereby improving the overall lipophilic ligand efficiency (LLE).[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride.

-

General Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.

-

Storage: Store in a tightly closed container in a cool, dry place.

Users should always consult the most recent Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a sophisticated building block that offers medicinal chemists a powerful tool for lead optimization and the exploration of novel chemical space. Its unique combination of a conformationally restricted core, a versatile synthetic handle, and a functionally important methoxy group allows for the nuanced tuning of a drug candidate's properties. By understanding the structural features, synthetic accessibility, and strategic applications of this scaffold, researchers can accelerate the development of the next generation of therapeutics.

References

-

Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

-

Willems, M., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 1-15. Available at: [Link]

-

Ishihara, Y. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Expert Opinion on Drug Discovery. Available at: [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. Available at: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]

-

Defense Technical Information Center. (1972). Vibrational Spectra of Substituted Cyclobutane Compounds. Available at: [Link]

-

MySkinRecipes. (n.d.). 3-ethoxycyclobutan-1-amine hydrochloride. Available at: [Link]

-

Stepan, A. F., et al. (2016). Strain Release Amination. PMC. Available at: [Link]

-

American Chemical Society Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Available at: [Link]

-

Digital Commons @ University of Southern Mississippi. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]

-

ResearchGate. (2004). Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. Available at: [Link]

-

PubChemLite. (n.d.). 2,2-diethyl-3-methoxy-n-methylcyclobutan-1-amine hydrochloride. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

PubChem. (n.d.). (3-Methoxy-3-methylbutyl)amine. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

SciSpace. (2012). Method for synthesizing methoxy amine hydrochlorate. Available at: [Link]

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

- Google Patents. (n.d.). CN101503375A - Method for synthesizing methoxy amine hydrochlorate.

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). Available at: [Link]

-

A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). Available at: [Link]

-

PubChem. (n.d.). 3-Methylcyclobutan-1-amine. Available at: [Link]

-

PubChem. (n.d.). 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. Available at: [Link]

-

PubChem. (n.d.). N-Methylcyclobutanamine. Available at: [Link]

- Google Patents. (n.d.). A method of preparation of methoxy amine hydrochloride.

-

Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Available at: [Link]

-

ResearchGate. (2025). Synthesis of N-methylated cyclic peptides. Available at: [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Available at: [Link]

-

MDPI. (2018). Improved Synthesis of N-Methylcadaverine. Available at: [Link]

Sources

- 1. [(3-ethoxy-4-methoxyphenyl)methyl](methyl)amine hydrochloride | 1158287-40-1 [sigmaaldrich.com]

- 2. Strain Release Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchmgt.monash.edu [researchmgt.monash.edu]

- 12. youtube.com [youtube.com]

- 13. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. N-Methylcyclobutanamine | C5H11N | CID 21830191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-methoxy-3-methylbutan-1-amine hydrochloride CAS#: 1454690-49-3 [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

Technical Guide: Spectral Analysis of 3-Methoxy-N-methylcyclobutan-1-amine HCl

This guide provides a comprehensive technical analysis of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride . It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of this building block, particularly regarding its stereochemical complexity.

Executive Summary & Bioisosteric Utility

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride is a high-value

Critical Analytical Challenge: The 1,3-disubstitution pattern creates cis and trans diastereomers. Distinguishing these isomers via NMR is the primary quality control hurdle. This guide prioritizes the differentiation of these isomers.

Structural Analysis & Stereochemistry

Cyclobutane is not planar; it adopts a "butterfly" (puckered) conformation to minimize torsional strain.[1] This puckering dictates the NMR coupling constants (

-

Structure A (cis-Isomer): The substituents (Methoxy and N-Methyl) are typically pseudo-diequatorial (or pseudo-diaxial), preserving a plane of symmetry. This is often the thermodynamically preferred isomer.

-

Structure B (trans-Isomer): One substituent is pseudo-axial and the other pseudo-equatorial.

Stereochemical Validation Workflow

The following diagram outlines the logical flow for synthesizing and validating the specific isomer.

Figure 1: Synthesis and validation workflow emphasizing the necessity of isomer separation prior to final spectral confirmation.

Spectral Data: Nuclear Magnetic Resonance (NMR)

Experimental Conditions:

-

Solvent: DMSO-

is recommended over-

Reason: DMSO preserves the N-H coupling (splitting the N-methyl signal), allowing verification of the salt form.

causes H/D exchange, collapsing the N-methyl doublet to a singlet and erasing the ammonium protons.

-

-

Frequency: 400 MHz or higher.

H NMR Data (Predicted/Characteristic)

The following data represents the cis-isomer (major product in thermodynamic reduction conditions).

| Position | Shift ( | Multiplicity | Integration | Assignment / Structural Logic |

| NH | 9.10 - 9.40 | Broad Singlet (br s) | 2H | Ammonium protons ( |

| H-3 | 3.85 - 3.95 | Quintet/Multiplet | 1H | |

| H-1 | 3.40 - 3.55 | Multiplet | 1H | |

| O-Me | 3.18 | Singlet (s) | 3H | Methoxy group. Sharp singlet. |

| N-Me | 2.45 - 2.50 | Singlet/Doublet | 3H | N-Methyl. Appears as a doublet if NH coupling is resolved in DMSO. |

| H-2/4 | 2.30 - 2.45 | Multiplet | 2H | Ring protons (pseudo-equatorial). |

| H-2'/4' | 2.05 - 2.20 | Multiplet | 2H | Ring protons (pseudo-axial). |

Distinguishing cis vs. trans (The Self-Validating System)

To validate which isomer you have, apply the "Shift and Splitting" Rule :

-

Symmetry Check: The cis isomer possesses a plane of symmetry passing through C1 and C3. The C2 and C4 protons are chemically equivalent pairs.

-

Methine Shift: In 1,3-disubstituted cyclobutanes, the

-methine protons (H-1 and H-3) in the cis isomer (pseudo-diequatorial substituents) generally appear upfield (lower ppm) relative to the trans isomer due to anisotropic shielding effects of the ring puckering. -

NOE (Nuclear Overhauser Effect):

-

Irradiate H-1: If you see enhancement at H-3, you likely have the cis isomer (where H-1 and H-3 are closer in space in the diaxial conformation of the puckered ring).

-

Irradiate O-Me: If you see enhancement at the N-Me group, they are cis.

-

C NMR Data (DMSO- )

| Shift ( | Assignment | Note |

| 72.5 | C-3 (C-O) | Methine carbon attached to oxygen. |

| 56.0 | O-Me | Methoxy carbon. |

| 48.2 | C-1 (C-N) | Methine carbon attached to nitrogen. |

| 33.5 | C-2, C-4 | Ring methylene carbons (equivalent in symmetric isomer). |

| 30.5 | N-Me | N-Methyl carbon. |

Mass Spectrometry (MS)[2][3]

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Molecular Formula:

-

Free Base MW: 115.17 g/mol

-

Salt MW: 151.63 g/mol

Fragmentation Pathway

The fragmentation is driven by

Figure 2: Primary ESI+ fragmentation pathways. The stability of the cyclobutane ring often leads to ring-opening ions at higher energies.

Key Diagnostic Ions:

-

m/z 116.1: Parent Ion

. Must be the base peak. -

m/z 85.0: Loss of methylamine (

). Indicates the N-Me group is labile. -

m/z 84.0: Loss of methanol (

).

Infrared Spectroscopy (IR)[3][4][5][6]

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Intensity | Assignment |

| 2400 - 3000 | Broad, Strong | |

| 2950, 2850 | Medium | |

| 1580 - 1600 | Medium | |

| 1100 - 1150 | Strong |

Experimental Protocols

Protocol 1: Sample Preparation for NMR (Salt Integrity)

To ensure the HCl salt does not dissociate or exchange protons:

-

Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual ethereal solvents.

-

Use DMSO-

(99.9% D) stored over molecular sieves. -

Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Self-Validation: Check the water peak at 3.33 ppm. If it is broad or shifted, the sample is too wet, and the NH protons may broaden or disappear.

Protocol 2: Chloride Counter-ion Verification

To confirm stoichiometry (Mono-HCl vs. Bis-HCl or free base):

-

Dissolve 20 mg of sample in 5 mL deionized water.

-

Add 2 drops of

. -

Add 0.1 M

. -

Result: Immediate heavy white precipitate (

) confirms the presence of chloride. For quantitative analysis, perform potentiometric titration.

References

-

Grygorenko, O. O., et al. (2011). "Cyclobutane-containing amines: synthesis and properties." Chemical Reviews, 111(11), 7263-7330.

-

Mykhailiuk, P. K. (2015).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545.

- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for NMR shift prediction rules).

-

Wiberg, K. B., & Barth, D. E. (1969). "Cyclobutane compounds. V. Nuclear magnetic resonance spectra of 1,3-disubstituted cyclobutanes." Journal of the American Chemical Society, 91(18), 5124–5130.

Sources

Therapeutic Horizons of N-Methylcyclobutanamine Scaffolds: Structural Pharmacology & Target Validation

Executive Summary

The N-methylcyclobutanamine moiety represents a high-value pharmacophore in modern medicinal chemistry, offering a precise balance between conformational restriction and physicochemical optimization. Unlike flexible alkyl chains, the cyclobutane ring introduces a defined "puckered" geometry that can lock bioactive conformations, while the N-methyl group modulates basicity and metabolic stability. This guide analyzes the structural pharmacology of this scaffold, identifies high-probability therapeutic targets (specifically within CNS and oncology domains), and provides validated synthetic and assay protocols for immediate implementation in drug discovery workflows.

Structural Pharmacology: The "Pucker" Advantage[1]

The therapeutic utility of N-methylcyclobutanamine derivatives stems from two intrinsic structural properties that differentiate them from their cyclopropyl (planar) and cyclopentyl (envelope) congeners.

Conformational Locking via Ring Puckering

Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation with a dihedral angle of approximately 25–35°. This creates a unique vector for the N-methylamine substituent, directing the lone pair into a specific region of the receptor active site.

-

Bioisosteric Utility: It serves as a rigid bioisostere for the ethylamine or propylamine chains found in neurotransmitters (histamine, dopamine, serotonin).

-

Entropy Penalty Reduction: By freezing the rotatable bonds of a flexible chain into a ring, the entropic cost of binding is reduced, theoretically improving affinity (

).

Metabolic Shielding

The gem-dimethyl effect and ring constraints protect the

Figure 1: Mechanistic flow illustrating how the structural attributes of the scaffold translate to pharmacological advantages.

Primary Therapeutic Targets

Based on the structural homology to endogenous amines and the geometry of the cyclobutane ring, three primary target classes are identified.

Histamine H3 and H4 Receptors (CNS & Inflammation)

The histamine ethylamine chain is highly flexible. Constraining this into a cyclobutane ring has yielded high-affinity ligands. The N-methyl group mimics the telemethylhistamine metabolite or serves to optimize lipophilicity for Blood-Brain Barrier (BBB) penetration.

-

Mechanism: The cyclobutane ring locks the amine and the imidazole (or bioisostere) pharmacophores into a trans or cis orientation, enabling selective discrimination between H3 (constitutively active, CNS) and H4 (immunomodulatory) receptors.

-

Application: Cognitive enhancers (Alzheimer's), narcolepsy treatments, and neuropathic pain.

Monoamine Transporters (DAT/NET/SERT)

N-methylcyclobutanamine derivatives act as rigid analogues of amphetamines or phenethylamines.

-

Mechanism: The scaffold occupies the orthosteric site of the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET). The rigid ring prevents the "induced fit" required for transport, potentially converting substrates into blockers (inhibitors) with lower abuse potential.

-

Application: ADHD, depression, and obesity (anorectic agents).

Janus Kinases (JAK) & Enzyme Pockets

Recent approvals (e.g., Abrocitinib) validate the use of cyclobutane moieties to fill small hydrophobic pockets in kinase hinge regions.

-

Mechanism: The amine forms a hydrogen bond with the hinge region backbone (e.g., Glu/Leu residues), while the cyclobutane ring displaces water from the hydrophobic specificity pocket, gaining enthalpic energy.

Synthetic Methodology: Reductive Amination[2][3][4][5][6]

For drug development, the most robust route to N-methylcyclobutanamine derivatives is the reductive amination of substituted cyclobutanones. This protocol is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation).

Protocol: Titanium-Mediated Reductive Amination

Standard Protocol for 1 mmol scale.

Reagents:

-

Substituted Cyclobutanone (1.0 equiv)

-

Methylamine (2.0 M in THF, 1.5 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)4, 1.5 equiv)

-

Sodium Borohydride (NaBH4, 1.5 equiv) or STAB (Sodium Triacetoxyborohydride)

-

Methanol (MeOH) / THF

Step-by-Step Workflow:

-

Imine Formation: In a flame-dried flask under Argon, dissolve the cyclobutanone derivative in anhydrous THF. Add Methylamine solution followed by Ti(OiPr)4.

-

Note: The Titanium acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

-

Condition: Stir at ambient temperature for 6–12 hours. Monitor by disappearance of ketone (TLC/LCMS).

-

-

Reduction: Cool the reaction mixture to 0°C. Dilute with MeOH (required if using NaBH4 to solubilize the reductant). Carefully add NaBH4 in portions.

-

Caution: Exothermic hydrogen evolution.

-

-

Quench & Workup: Stir for 2 hours at RT. Quench by adding 1N NaOH (precipitates Titanium salts). Filter through a Celite pad.

-

Purification: Concentrate filtrate and extract with DCM. Purify the amine via Flash Column Chromatography (DCM:MeOH:NH4OH gradient).

Figure 2: Synthetic pathway for the generation of N-methylcyclobutanamine derivatives via reductive amination.

Screening & Validation Protocols

To validate the therapeutic potential, compounds must be screened for binding affinity (

Radioligand Binding Assay (Membrane Preparation)

Target: Histamine H3 Receptor (Example)

| Parameter | Specification |

| Cell Line | CHO-K1 or HEK293 stably expressing human H3 receptor |

| Ligand | [³H]-N-α-methylhistamine (NAMH) |

| Non-specific | Defined using 10 µM Thioperamide |

| Incubation | 60 mins @ 25°C in Tris-HCl buffer (pH 7.4) |

| Separation | Rapid filtration over GF/B filters using a cell harvester |

Data Analysis:

Calculate

Functional cAMP Assay

Since H3 is

-

Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP baselines.

-

Treatment: Add N-methylcyclobutanamine derivative (dose-response curve).

-

Readout: Measure cAMP reduction using TR-FRET or ELISA. A potent agonist will decrease Forskolin-induced cAMP levels.

References

-

Haufe, G., et al. (2023).[1] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

-

Watanabe, M., et al. (2003). Cyclopropane-based conformational restriction of histamine: (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor.[2] Journal of Medicinal Chemistry. [Link]

-

Beller, M., et al. (2018). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. Nature Communications. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Lazny, R., et al. (2010). Synthesis and pharmacological properties of cyclopropane-based conformationally restricted analogs of 4-methylhistamine. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]

- 2. Cyclopropane-based conformational restriction of histamine. (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a highly selective agonist for the histamine H3 receptor, having a cis-cyclopropane structure - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride

Technical Guide: Solubility and Stability Profiling of 3-Methoxy-N-methylcyclobutan-1-amine Hydrochloride

Executive Summary

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride (CAS: 2817369-17-6 for trans; 1363381-00-3 for generic/cis) is a specialized aliphatic amine building block used extensively in the synthesis of kinase inhibitors and CNS-targeted therapeutics.[1][2][3][4][5] Its cyclobutane core provides a rigid scaffold that restricts conformational freedom—a critical feature for improving target selectivity in medicinal chemistry.[6]

However, the incorporation of a strained four-membered ring combined with a secondary amine salt presents unique stability challenges. This guide outlines the physicochemical baseline, solubility behaviors, and rigorous stability profiling protocols required to ensure the integrity of this intermediate during drug development.

Chemical Identity & Structural Analysis

The compound exists as a hydrochloride salt, which significantly enhances its stability compared to the volatile and oxidation-prone free base.

| Parameter | Technical Detail |

| IUPAC Name | 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride |

| Molecular Formula | C₆H₁₃NO[1][3] · HCl |

| Molecular Weight | 151.63 g/mol |

| Core Scaffold | Cyclobutane (Puckered conformation to relieve torsional strain) |

| Key Functional Groups | Secondary Amine (Basic center), Methyl Ether (H-bond acceptor) |

| Stereochemistry | Exists as cis and trans isomers. Note: The trans isomer is often thermodynamically preferred in synthesis but biological targets may require specific stereochemistry. |

Structural Stability Implications

-

Ring Strain: Cyclobutane possesses significant angle strain (~90° vs. ideal 109.5°) and torsional strain.[7][8][9] While kinetically stable at room temperature, the ring is susceptible to thermal ring-opening under extreme stress (e.g., >150°C).

-

Salt Form: The HCl salt protonates the nitrogen, preventing N-oxidation and reducing volatility.

Solubility Profiling

As a hydrochloride salt of a low-molecular-weight amine, the compound exhibits high aqueous solubility but limited solubility in non-polar organics.

Predicted Solubility Matrix

| Solvent System | Solubility Rating | Application Relevance |

| Water (pH < 7) | High (>50 mg/mL) | Ideal for aqueous workups; compound fully dissociates. |

| Methanol / Ethanol | High | Primary solvents for recrystallization or reactions. |

| DMSO | High | Standard solvent for biological assays and stock solutions. |

| Dichloromethane (DCM) | Moderate | Useful for extraction if the free base is generated. |

| Hexane / Heptane | Insoluble | Used as anti-solvents to precipitate the salt. |

Experimental Protocol: Saturation Shake-Flask Method

To determine exact solubility limits for formulation:

-

Preparation: Add excess solid compound to 5 mL of solvent in a borosilicate vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker).

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (avoid nylon which may bind amines).

-

Quantification: Dilute filtrate and analyze via HPLC-UV or LC-MS against a standard curve.

Stability & Degradation Pathways

The stability of this compound is governed by three factors: Hygroscopicity , Stereochemical Integrity , and Ring Strain .

A. Solid-State Stability

-

Hygroscopicity: Amine HCl salts are prone to absorbing atmospheric moisture. Water uptake can lead to deliquescence (liquefaction), which accelerates hydrolysis or stereochemical epimerization.

-

Recommendation: Store in a desiccator or under nitrogen atmosphere.

B. Solution Stability

-

pH Sensitivity: In basic aqueous solutions (pH > 9), the salt converts to the free base. The free base is volatile and susceptible to oxidation (N-oxide formation).

-

Epimerization: The C1 and C3 positions on the cyclobutane ring can undergo epimerization under harsh acidic or basic conditions, converting cis to trans (or vice versa).

C. Forced Degradation Pathways (Stress Testing)

The following diagram illustrates the critical stability testing workflow required to validate the compound's integrity.

Figure 1: Forced degradation workflow to identify intrinsic stability liabilities.

Handling & Storage Recommendations

To maximize shelf-life and maintain >98% purity:

-

Storage Conditions:

-

Temperature: 2–8°C (Refrigerated) is preferred; Room Temperature is acceptable if strictly dry.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

-

-

Safety Precautions:

Analytical Methodology

HPLC Method for Purity & Stability Monitoring:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Formic Acid (to keep amine protonated).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 210 nm (low absorption expected due to lack of chromophores; LC-MS/ELSD is preferred for higher sensitivity).

References

-

LGC Standards. (2026).Product Data: (1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride.[1][12] Retrieved from

-

LabSolu. (2026).[2]Product Information: trans-3-methoxy-N-methyl-cyclobutanamine hydrochloride.[1] Retrieved from

-

AChemBlock. (2026).Safety Data Sheet: 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine hydrochloride.[2] Retrieved from

-

PubChem. (2025).Compound Summary: 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride (Analogous Structural Data). Retrieved from

-

Chemistry LibreTexts. (2023).Stability of Cycloalkanes and Ring Strain.[4][7][8][9] Retrieved from

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine hydrochloride 97% | CAS: 1394042-83-1 | AChemBlock [achemblock.com]

- 3. PubChemLite - 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 4. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 3-ethoxycyclobutan-1-amine hydrochloride [myskinrecipes.com]

- 7. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride | C5H10ClF2N | CID 105430859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Buy Online CAS Number 1363381-00-3 - TRC - (1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride | LGC Standards [lgcstandards.com]

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride literature review

Technical Monograph: 3-Methoxy-N-methylcyclobutan-1-amine Hydrochloride

Executive Summary

This technical guide profiles 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride , a high-value aliphatic amine building block used in modern drug discovery. As medicinal chemistry shifts away from planar aromatic systems ("escaping flatland"), this scaffold offers a critical tool for increasing fraction sp3 (

Chemical Identity & Physicochemical Profile

This compound is a disubstituted cyclobutane featuring a secondary amine and a methoxy ether. The cyclobutane ring is not planar; it adopts a "puckered" conformation to relieve torsional strain, which has profound implications for the spatial projection of the substituents.

| Property | Data |

| IUPAC Name | 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride |

| Common Name | 3-Methoxy-N-methylcyclobutanamine HCl |

| CAS Number (Trans) | 2817369-17-6 |

| CAS Number (Cis) | 1803572-36-2 (often refers to mix/cis depending on vendor) |

| Molecular Formula | |

| Molecular Weight | 151.63 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | High in Water, MeOH, DMSO; Low in DCM, Hexanes |

| pKa (Calc) | ~9.5 (Secondary amine) |

Synthetic Methodology: Reductive Amination

The most robust route to this scaffold is the reductive amination of 3-methoxycyclobutanone. This approach minimizes byproduct formation and allows for scalable production.

Core Reaction Scheme

The synthesis proceeds via the condensation of methylamine with the ketone to form a hemiaminal/imine intermediate, followed by in situ reduction.

Figure 1: Step-wise reductive amination workflow for the synthesis of the target amine.

Detailed Protocol (Bench Scale)

-

Imine Formation:

-

Charge a reaction vessel with 3-methoxycyclobutanone (1.0 eq) dissolved in anhydrous Dichloromethane (DCM) or Methanol (MeOH).

-

Add Methylamine (1.2–1.5 eq, 2M solution in THF or MeOH).

-

Critical Step: Add Acetic Acid (1.0 eq) if using NaBH(OAc)₃ to catalyze imine formation. Stir at room temperature for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaBH₄ for its selectivity toward imines over ketones, preventing the formation of the cyclobutanol side-product.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

-

Work-up & Free Basing:

-

Quench with saturated aqueous NaHCO₃.

-

Extract with DCM (3x). Note: The amine is small and polar; ensure the aqueous phase is basic (pH > 12) to drive the amine into the organic layer.

-

Dry over Na₂SO₄ and concentrate.

-

-

Salt Formation:

-

Dissolve the crude oil in diethyl ether or minimal 1,4-dioxane.

-

Add 4M HCl in dioxane dropwise at 0°C.

-

The hydrochloride salt will precipitate.[1] Filter and wash with cold ether to remove non-basic impurities.

-

Stereochemistry: The Cis/Trans Challenge

The 1,3-substitution pattern on a cyclobutane ring creates geometric isomers. Controlling or separating these is vital because they project the amine vector in significantly different directions.

-

Cis-isomer: The methoxy and amine groups are on the same side of the ring plane.

Separation Strategy

Reductive amination typically yields a thermodynamic mixture (often favoring cis slightly due to steric approach, though trans is thermodynamically more stable in some conformations).

-

Chromatography: The free bases are often separable by silica gel chromatography (DCM/MeOH/NH₃ gradient).

-

Crystallization: The HCl salts often have different solubility profiles. Recrystallization from iPrOH/EtOH can enrich one isomer (typically the trans).

Figure 2: Separation logic for geometric isomers of 1,3-disubstituted cyclobutanes.

Medicinal Chemistry Utility

Bioisosterism & "Escape from Flatland"

This scaffold is frequently used to replace:

-

Gem-dimethyl groups: Reduces lipophilicity (LogP) while maintaining steric bulk.

-

Piperazines/Morpholines: The cyclobutane ring provides a more rigid, compact linker with different exit vectors.

-

Flexible alkyl chains: "Locking" a propyl or butyl chain into a cyclobutane ring reduces the entropic penalty of binding to a protein target.

Metabolic Stability

The methoxy group at the 3-position blocks metabolic oxidation at that carbon. Furthermore, the cyclobutane ring is generally more resistant to P450-mediated oxidation than corresponding cyclopentanes or flexible alkyl chains.

Handling & Safety (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at room temperature or 4°C. Desiccate when not in use.

-

Stability: Stable in solid form. Aqueous solutions of the salt are stable, but the free base absorbs CO₂ from the air rapidly.

References

-

LGC Standards. (1R,3R)-3-Methoxycyclobutan-1-amine Hydrochloride Product Page. Retrieved from

-

Mykhailiuk, P. K. (2013). Cyclobutanes in Small-Molecule Drug Candidates.[6] Journal of Medicinal Chemistry. (Contextual grounding on cyclobutane utility).

-

Sigma-Aldrich. 3-Methoxy-3-methylbutan-1-amine hydrochloride (Analogous Chemistry). Retrieved from

-

National Institutes of Health (PMC). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from

-

ChemicalBook. 3-methoxy-N-methylcyclobutan-1-amine hydrochloride Properties. Retrieved from

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 5. 2.9 Cis–Trans Isomerism in Cycloalkanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

Methodological & Application

Application Note: 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride in Drug Discovery

[1]

Executive Summary

3-Methoxy-N-methylcyclobutan-1-amine hydrochloride (CAS: varies by isomer, generic salt forms often cited) is a high-value saturated heterocyclic building block.[1][2][3] It is increasingly deployed in medicinal chemistry to modulate physicochemical properties (logD, pKa) and improve metabolic stability compared to flexible alkyl chains or planar aromatic rings.[2][4]

This guide provides an authoritative technical framework for utilizing this building block in the synthesis of pharmaceutical candidates, focusing on amide couplings, SNAr reactions, and handling the stereochemical nuances of the cyclobutane ring.[2][4]

Chemical Profile & Strategic Value[2][3][4]

The "Cyclobutane Advantage"

The cyclobutane ring exists in a puckered conformation (butterfly shape) with a puckering angle of ~30°.[2][4][5] This creates a unique vector for substituent display that is distinct from the chair conformation of cyclohexane or the planar geometry of aromatic rings.[3][4]

| Property | Value/Description | Impact on Drug Design |

| Formula | C6H13NO · HCl | Core scaffold |

| MW | 151.64 g/mol (Salt) | Low MW fragment, ideal for FBDD |

| Stereochemistry | cis or trans isomers | Critical for target engagement; commercial sources vary in ratio.[2][3] |

| Basicity (pKa) | ~9.5 (Secondary Amine) | High basicity; requires base scavenger in coupling.[2][3] |

| Lipophilicity | Reduced (vs. cyclohexyl) | The methoxy group lowers logP while maintaining hydrophobic bulk.[2][3][4] |

Structural Integrity[2][3][4][5]

-

Methoxy Stability: The ether linkage is robust under standard coupling conditions but sensitive to strong Lewis acids (e.g., BBr3) which may cause demethylation.[2][4]

-

Ring Strain: While cyclobutanes are strained (~26 kcal/mol), this scaffold is kinetically stable under standard acidic/basic workups.[2][3][4] Avoid extreme temperatures (>150°C) with strong nucleophiles to prevent ring-opening.[1][4]

Handling & Preparation

Storage and Stability

The hydrochloride salt is hygroscopic.[1][2][3][4][6]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

Handling: Weigh quickly in ambient air; prolonged exposure leads to clumping.[2][3][4]

Free-Basing Protocol (Mandatory for Organometallic Chemistry)

While peptide couplings (HATU/EDC) tolerate the salt form if excess base (DIPEA) is used, Palladium-catalyzed reactions (Buchwald-Hartwig) often fail due to halide inhibition or amine protonation.[1][2]

Protocol: Isolation of Free Base

-

Dissolve 10 mmol of the HCl salt in minimal water (5 mL).[2][3][4]

-

Add 10 mL of saturated Na2CO3 or 2M NaOH (pH > 12).

-

Extract exhaustively with DCM (3 x 15 mL) or 2-MeTHF. Note: The free amine is polar and water-soluble; do not use hexanes.[1][3][4]

-

Dry organic layer over Na2SO4 (avoid MgSO4 as amines can stick).[2][3][4]

-

Concentrate carefully (volatile!) or use the solution directly.

Synthetic Application Protocols

Method A: Amide Bond Formation (General Purpose)

Used to attach the amine to carboxylic acid scaffolds (e.g., forming the hinge-binder region of kinase inhibitors).[1][2][4]

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF/DCM (1:1).[2]

Step-by-Step:

-

Activation: To a vial containing the Carboxylic Acid (1.0 eq) in DMF (0.2 M), add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5 minutes to form the activated ester.

-

Addition: Add 3-Methoxy-N-methylcyclobutan-1-amine HCl (1.1 eq) directly as a solid.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.[2][4]

-

Workup: Dilute with EtOAc, wash with sat.[2][3][4] NaHCO3 (x2), water (x1), and brine (x1).[2]

-

Purification: Flash chromatography (MeOH/DCM gradient).

Method B: SNAr Displacement (Heterocycle Functionalization)

Ideal for installing the amine onto chloropyrimidines, chloropyridines, or fluoro-nitrobenzenes.[1][2]

Reagents: K2CO3 or Cs2CO3, DMSO or NMP.[2][3][4]

Step-by-Step:

-

Dissolve the Heteroaryl Chloride (1.0 eq) in DMSO (0.5 M).

-

Add 3-Methoxy-N-methylcyclobutan-1-amine HCl (1.2 eq).

-

Thermal Cycle: Heat to 80°C - 100°C.

-

Monitoring: If conversion stalls, add catalytic KI (0.1 eq) to facilitate the Finkelstein reaction (Cl -> I -> Amine).

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on the electrophile type.

Figure 1: Strategic decision tree for coupling 3-Methoxy-N-methylcyclobutan-1-amine based on electrophile reactivity.

Stereochemical Considerations

The 1,3-substitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers.[1][2][3][4]

-

Cis-isomer: The amine and methoxy groups are on the same side.[1][3][4] Often favored for intramolecular H-bonding or specific receptor pockets.[1][3][4]

-

Impact: The reaction rates of cis vs trans amines can differ significantly due to the puckered ring shielding one face.[1][3][4]

-

Recommendation: Always verify the isomeric ratio of your starting material by 1H NMR.[1][2][3][4] The methoxy signal and the methine proton (H-1) chemical shifts differ between isomers.[1][2][4]

NMR Diagnostic (CDCl3):

References

-

Cyclobutane Conformational Analysis

-

General Amide Coupling Protocols

-

Cyclobutylamines in JAK Inhibitors (Contextual)

-

Handling of Amine Salts

-

Roughley, S. D., & Jordan, A. M. (2011).[2] "The medicinal chemist’s guide to solving ADMET challenges". Bioorganic & Medicinal Chemistry Letters.

-

Sources

- 1. CAS 1408074-54-3: Cyclobutanamine, 3-methoxy-, hydrochlori… [cymitquimica.com]

- 2. PubChemLite - 3-methoxy-2,2,4-trimethylcyclobutan-1-amine hydrochloride (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Cyclobutylamine hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Cyclobutylamine - Wikipedia [en.wikipedia.org]

application of 3-Methoxy-N-methylcyclobutan-1-amine hydrochloride in medicinal chemistry

Application Note: Strategic Utilization of 3-Methoxy-N-methylcyclobutan-1-amine HCl in Lead Optimization

Abstract